6-Bromo-8-ethylquinoline-3,4-diamine
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Overview
Description
6-Bromo-8-ethylquinoline-3,4-diamine is a chemical compound with the molecular formula C₁₁H₁₂BrN₃. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-ethylquinoline-3,4-diamine typically involves the bromination of 8-ethylquinoline followed by amination. The reaction conditions often require the use of bromine or a brominating agent in an organic solvent, such as dichloromethane, at a controlled temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-ethylquinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of quinoline compounds with different functional groups at the 6-position .
Scientific Research Applications
6-Bromo-8-ethylquinoline-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-8-ethylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial agent with structural similarities to 6-Bromo-8-ethylquinoline-3,4-diamine.
Ferroquine: A next-generation antimalarial compound that incorporates a quinoline moiety.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H12BrN3 |
---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
6-bromo-8-ethylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12BrN3/c1-2-6-3-7(12)4-8-10(14)9(13)5-15-11(6)8/h3-5H,2,13H2,1H3,(H2,14,15) |
InChI Key |
SBTXBTACOQJNGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C(=C(C=N2)N)N |
Origin of Product |
United States |
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